molecular formula C13H7F3N2O3S B3042942 3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde CAS No. 680218-08-0

3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde

Cat. No. B3042942
CAS RN: 680218-08-0
M. Wt: 328.27 g/mol
InChI Key: FKKKFHUHOZSICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a fluorescent probe that is used in the detection of thiol-containing biomolecules.

Mechanism of Action

The mechanism of action of 3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde involves the reaction of the thiol-containing biomolecule with the compound. This reaction results in the formation of a fluorescent adduct that can be detected by fluorescence spectroscopy. The fluorescence intensity is proportional to the concentration of the thiol-containing biomolecule in the sample.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not have any known biochemical or physiological effects. It is a highly specific probe that can selectively detect thiol-containing biomolecules in complex biological samples.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde as a fluorescent probe include its high sensitivity, selectivity, and ease of use. The compound can be used in a wide range of biological samples such as cells, tissues, and body fluids. However, the limitations of using this compound include its high cost and the need for specialized equipment such as fluorescence spectrometers.

Future Directions

For the use of this compound include the development of new fluorescent probes and the application of this compound in imaging techniques.

Scientific Research Applications

3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde is widely used in scientific research as a fluorescent probe for the detection of thiol-containing biomolecules. Thiol-containing biomolecules such as glutathione, cysteine, and homocysteine play important roles in various biological processes such as antioxidant defense, detoxification, and protein function. The detection of these biomolecules is crucial for understanding their roles in biological systems and for developing new drugs that target them.

properties

IUPAC Name

3-nitro-4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O3S/c14-13(15,16)9-2-4-12(17-6-9)22-11-3-1-8(7-19)5-10(11)18(20)21/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKKFHUHOZSICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])SC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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